Molecular Weight and Heteroatom Content Distinct from Phenyl and Thiophene Analogs
Furan-2-yl(isoquinolin-1-yl)methanol (C₁₄H₁₁NO₂; MW 225.24) contains two oxygen atoms, whereas the phenyl analog isoquinolin-1-yl(phenyl)methanol (C₁₆H₁₃NO; MW 235.28) bears only one oxygen and the thiophene analog isoquinolin-1-yl(thiophen-2-yl)methanol (C₁₄H₁₁NOS; MW 241.31) replaces one oxygen with sulfur. The furan derivative therefore offers a higher oxygen fraction (O content 14.2% by weight vs 6.8% for phenyl and 13.3% for thiophene) and a topological polar surface area contribution distinct from the sulfur analog, directly affecting solubility and H‑bond donor/acceptor profiles [1]. These differences are critical in property‑based drug design where oxygen content correlates with aqueous solubility and off‑target promiscuity [2].
vs thiophene: MW 241.31 (1 O + S)
| Evidence Dimension | Molecular composition and oxygen content |
|---|---|
| Target Compound Data | C₁₄H₁₁NO₂; MW 225.24; 2 oxygen atoms (14.2% O by mass) |
| Comparator Or Baseline | Isoquinolin-1-yl(phenyl)methanol: C₁₆H₁₃NO; MW 235.28; 1 oxygen atom (6.8% O). Isoquinolin-1-yl(thiophen-2-yl)methanol: C₁₄H₁₁NOS; MW 241.31; 1 oxygen + 1 sulfur (13.3% O, 13.3% S). |
| Quantified Difference | Furan derivative: +1 oxygen atom vs phenyl analog; −13.3% S content vs thiophene analog; MW 10.0 Da lower than phenyl, 16.1 Da lower than thiophene. |
| Conditions | Calculated from molecular formula (database-derived; ChemSpider, ChemSrc). |
Why This Matters
Higher oxygen fraction and lower molecular weight favour compliance with Lipinski's Rule of Five for oral bioavailability, giving furan-2-yl(isoquinolin-1-yl)methanol a more favourable starting profile than the heavier thiophene or phenyl analogs in early‑stage drug discovery procurement.
- [1] ChemSrc. Isoquinolin-1-yl(phenyl)methanol – CAS 10175-00-5 (via ChemBase ID 113244). C₁₆H₁₃NO; MW: 235.28. https://www.chembase.cn/molecule-113244.html (accessed 2026-05-10). View Source
- [2] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. DOI: 10.1038/nrd2445. View Source
